6-(Aminomethyl)-4-cyclopropoxypyridin-3-amine
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Overview
Description
6-(Aminomethyl)-4-cyclopropoxypyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a cyclopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-cyclopropoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-cyclopropoxypyridine with formaldehyde and ammonia can yield the desired aminomethyl derivative. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce aminomethyl derivatives with altered functional groups.
Scientific Research Applications
6-(Aminomethyl)-4-cyclopropoxypyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry.
Indole derivatives: Substituted indoles, such as 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, exhibit similar biological activities and are explored for antiviral properties.
Uniqueness
6-(Aminomethyl)-4-cyclopropoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and cyclopropoxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(aminomethyl)-4-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C9H13N3O/c10-4-6-3-9(8(11)5-12-6)13-7-1-2-7/h3,5,7H,1-2,4,10-11H2 |
InChI Key |
XSTFWLKJEHEILP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)CN)N |
Origin of Product |
United States |
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